molecular formula C11H10FN3O B065142 6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone CAS No. 189003-13-2

6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone

Cat. No. B065142
CAS RN: 189003-13-2
M. Wt: 219.21 g/mol
InChI Key: ZXPJJUQRKYCXMP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone include its molecular formula (C11H10FN3O), molecular weight (219.21 g/mol) , and its name . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

properties

IUPAC Name

2-(benzylamino)-4-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-9-6-10(16)15-11(14-9)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPJJUQRKYCXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394681
Record name 2-(Benzylamino)-6-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189003-13-2
Record name 2-(Benzylamino)-6-fluoropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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